
methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an amide linkage, and a pyrrolidinone ring, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate typically involves multiple steps, including the protection of functional groups, amide bond formation, and esterification. The benzyloxycarbonyl group is often introduced using benzyl chloroformate in the presence of a base such as triethylamine. The amide bond formation can be achieved through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of different esters or acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The amide bond and pyrrolidinone ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)propanoate
- Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)butanoate
- Methyl (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(2-oxopyrrolidin-3-yl)hexanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides a versatile handle for further functionalization, while the pyrrolidinone ring enhances its binding properties.
Propiedades
Fórmula molecular |
C22H31N3O6 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C22H31N3O6/c1-14(2)11-17(25-22(29)31-13-15-7-5-4-6-8-15)20(27)24-18(21(28)30-3)12-16-9-10-23-19(16)26/h4-8,14,16-18H,9-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,29)/t16?,17-,18-/m0/s1 |
Clave InChI |
KKXFXNFPETWBPO-FQECFTEESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


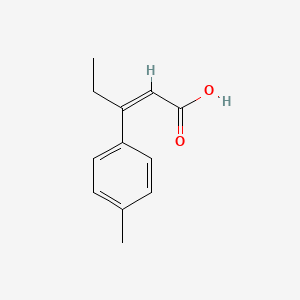
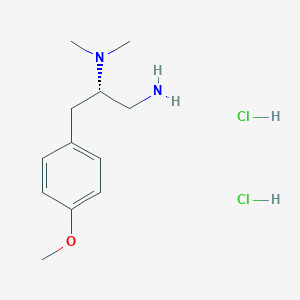


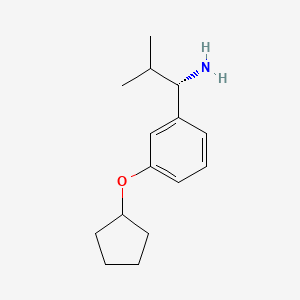

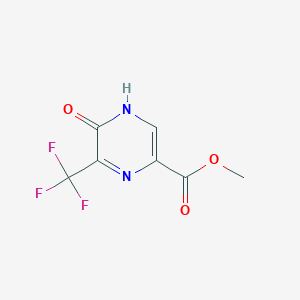
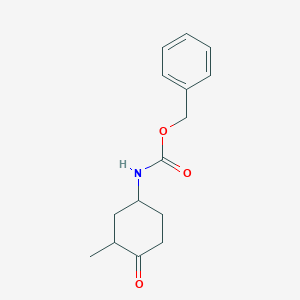

![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
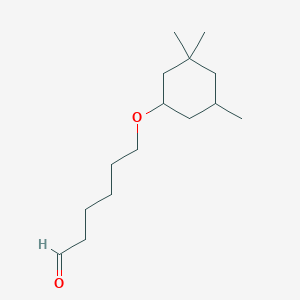
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)

